molecular formula C13H18ClNO4 B13078591 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

Cat. No.: B13078591
M. Wt: 287.74 g/mol
InChI Key: ONPMVHUXPXOIKC-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is a chloroacetamide derivative characterized by a unique substitution pattern. Its structure features a chloroacetamide backbone with N-methyl and N-(2,3,4-trimethoxybenzyl) substituents.

Properties

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

IUPAC Name

2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C13H18ClNO4/c1-15(11(16)7-14)8-9-5-6-10(17-2)13(19-4)12(9)18-3/h5-6H,7-8H2,1-4H3

InChI Key

ONPMVHUXPXOIKC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C(=C(C=C1)OC)OC)OC)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide typically involves the reaction of 2,3,4-trimethoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the potential antitumor properties of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in vitro assays have indicated that this compound exhibits significant cytotoxic effects against pancreatic cancer cells by targeting specific pathways involved in tumor growth and survival .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Research indicates that it possesses effective antibacterial properties against strains such as Klebsiella pneumoniae. Studies have shown that when used in combination with other antibiotics like ciprofloxacin and meropenem, it can enhance their efficacy, suggesting a synergistic effect that could optimize treatment regimens for bacterial infections .

Ubiquitin-like Modifier Activating Enzyme 5 Inhibition

Another significant application is its role as an inhibitor of Ubiquitin-like Modifier Activating Enzyme 5 (UBA5). This enzyme is a novel target in pancreatic cancer therapy. The compound has been reported to covalently modify the catalytic cysteine of UBA5, leading to impaired cancer cell survival. In vivo studies have demonstrated that treatment with this compound significantly reduces tumor growth without causing overt toxicity to the host organism .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study involving pancreatic cancer cell lines (PaCa2 and Panc1), treatment with 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide resulted in IC50 values of 90 μM and 30 μM respectively. These results highlight its potency as a potential therapeutic agent against pancreatic cancer .

Case Study 2: Synergistic Antibacterial Effects

A study investigating the antibacterial effects of this compound against Klebsiella pneumoniae revealed that it significantly reduced the minimum inhibitory concentration (MIC) required for other antibiotics when used in combination. The compound exhibited bactericidal properties with an MBC/MIC ratio consistent with established criteria for classifying substances as bactericidal agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in protein structure and function, which are studied in proteomics research .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

  • 2-Chloro-N-(3-methylphenyl)acetamide (): The N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide). This highlights how electron-withdrawing groups (e.g., –NO₂) vs. electron-donating groups (–CH₃) influence molecular geometry .
  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (): The nitro group introduces strong electron-withdrawing effects, increasing polarity and melting point (109.5–110°C) compared to methoxy-substituted analogs.

Methoxy Substitution Patterns

  • Compound 12 (): Features a 3,4,5-trimethoxybenzyl group. The meta-methoxy arrangement may enhance π-stacking interactions in biological targets compared to the 2,3,4-trimethoxy isomer in the target compound .
  • Alachlor (): Contains a methoxymethyl group instead of trimethoxybenzyl, reducing steric hindrance and favoring herbicidal activity .

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Substituents Bioactivity
2-Chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide C₁₃H₁₈ClNO₄ Not reported 2,3,4-Trimethoxybenzyl, N-methyl Potential antitumor/antimicrobial (inferred)
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO Not reported 3-Methylphenyl Structural studies
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide C₉H₉ClN₂O₃ 109.5–110 4-Nitrophenyl High polarity, research use
Alachlor C₁₄H₂₀ClNO₂ Liquid at RT Methoxymethyl, 2,6-diethylphenyl Herbicide

Biological Activity

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound is characterized by its unique structure, which includes a chloro group and multiple methoxy substituents on a benzyl moiety. These structural features may influence its biological activity by modulating interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide exhibit various biological activities, including anticancer effects. The following sections detail specific findings related to its biological activity.

  • UBA5 Inhibition : The compound acts as an inhibitor of Ubiquitin-like modifier activating enzyme 5 (UBA5), which is implicated in pancreatic cancer cell survival. It covalently modifies the catalytic cysteine of UBA5, thereby inhibiting its function in the activation of UFM1 for protein UFMylation .
  • Cell Viability : In vitro studies have shown that this compound significantly impairs the survival of pancreatic cancer cell lines (PaCa2 and Panc1) with IC50 values of 90 µM and 30 µM respectively .

Efficacy in Biological Assays

The efficacy of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide has been assessed through various in vitro and in vivo studies:

Cell Line IC50 (µM) Effect
PaCa290Significant reduction in viability
Panc130Significant reduction in viability

In Vivo Studies

In xenograft models using immune-deficient mice, daily administration of the compound resulted in significant tumor growth inhibition without causing weight loss or overt toxicity . This suggests a favorable safety profile alongside its efficacy.

Case Studies and Research Findings

  • Antitumor Activity : A study focused on related compounds demonstrated that N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide exhibited excellent antitumor properties with a mean growth inhibitory concentration (GI50) significantly lower than standard chemotherapeutics like 5-fluorouracil .
  • Structure-Activity Relationship : Research into benzimidazole derivatives has illustrated that modifications at specific positions can enhance antibacterial and anticancer activities. Compounds with methoxy substitutions have shown varied activity against Gram-positive and Gram-negative pathogens .

Comparative Analysis

Comparative studies have indicated that compounds with similar structural motifs to 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide often exhibit potent biological activities. For instance:

Compound Activity IC50/Mean GI50 (µM)
DKM 2-93UBA5 inhibitor30-90
N-(4-Chlorophenyl)-quinazolinone derivativeAntitumor activity6.33
Benzimidazole derivativesAntibacterial/AnticancerVaried

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